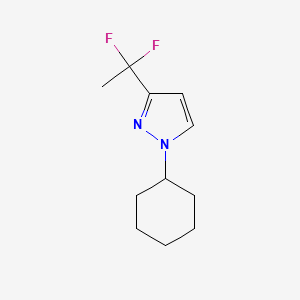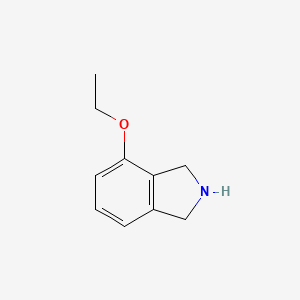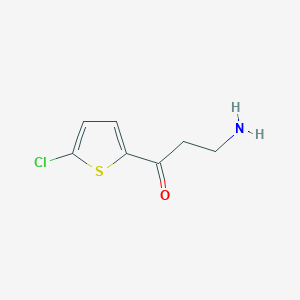![molecular formula C9H18N2O2 B13195317 N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide: is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide typically begins with commercially available starting materials such as 3-hydroxypyrrolidine and 2-methylpropanoyl chloride.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can undergo oxidation to form a carbonyl group.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.
Medicine:
Drug Design: Due to its structural features, this compound can be a lead compound in the design of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide
- 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one
Comparison:
- Structural Differences: While N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide has a 2-methylpropanamide group, similar compounds may have different substituents, affecting their chemical properties and reactivity.
- Unique Features: The presence of the 2-methylpropanamide group in this compound provides unique steric and electronic effects, influencing its interactions with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)8(12)11-6-9(13)3-4-10-5-9/h7,10,13H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
JCDJWKWTFRNLDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCC1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
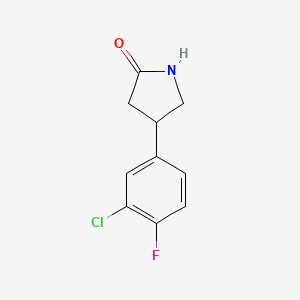

![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
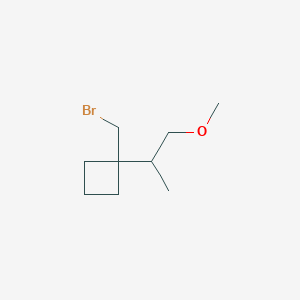
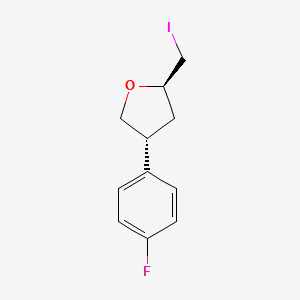

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
